molecular formula C17H21N7OS2 B12247178 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

Cat. No.: B12247178
M. Wt: 403.5 g/mol
InChI Key: MKLSDMMDGJVAHD-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a unique combination of thiazole, thiadiazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, which are then coupled with the pyridazine core. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole, thiadiazole, and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide: Known for its use in cell viability assays.

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium chloride: Another compound used in biochemical assays.

Uniqueness

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine stands out due to its unique combination of thiazole, thiadiazole, and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N7OS2

Molecular Weight

403.5 g/mol

IUPAC Name

5-[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C17H21N7OS2/c1-11-16(26-12(2)18-11)13-4-5-15(21-20-13)23-6-8-24(9-7-23)17-19-14(10-25-3)22-27-17/h4-5H,6-10H2,1-3H3

InChI Key

MKLSDMMDGJVAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NS4)COC

Origin of Product

United States

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